1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative, the sulfonyl group is introduced via sulfonation.
Construction of the thiazolo[4,5-g][1,3]benzothiazole ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The piperidine-3-carboxamide moiety is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Final assembly: The chlorothiophene and thiazolo[4,5-g][1,3]benzothiazole fragments are coupled under conditions that promote the formation of the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening.
Chemical Reactions Analysis
1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions, leading to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific targets of interest.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide is unique due to its combination of heterocyclic rings and functional groups. Similar compounds include:
- 1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide
- 1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S4/c1-10-21-12-4-5-13-17(16(12)28-10)30-19(22-13)23-18(25)11-3-2-8-24(9-11)31(26,27)15-7-6-14(20)29-15/h4-7,11H,2-3,8-9H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHYBBNEIWGKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CCCN(C4)S(=O)(=O)C5=CC=C(S5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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